molecular formula C144H209N41O40 B10822571 Galanin(2-29) (pig)

Galanin(2-29) (pig)

Cat. No.: B10822571
M. Wt: 3154.5 g/mol
InChI Key: GGBMOXFFZWACOW-QTRPWDSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin(2-29) (pig) is a defined peptide fragment of the full-length endogenous neuropeptide Galanin. This peptide consists of amino acids 2 to 29 of porcine galanin and interacts with galanin receptor subtypes, making it a valuable tool for probing the structure-activity relationships of the galaninergic system . Galanin and its receptors are implicated in a wide range of physiological processes, and this peptide facilitates research into areas such as the modulation of smooth muscle contractility in inflammatory conditions , the control of feeding behavior with a particular influence on fat intake , and the regulation of gastrointestinal motility and secretion . Its mechanism of action involves interaction with G protein-coupled galanin receptors, potentially triggering intracellular signaling pathways such as phospholipase C activation and calcium release . This product is formulated for in vitro research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human consumption.

Properties

Molecular Formula

C144H209N41O40

Molecular Weight

3154.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C144H209N41O40/c1-15-74(10)117(183-120(201)76(12)163-127(208)100(51-83-59-151-67-159-83)178-140(221)109-31-24-42-185(109)114(195)64-158-122(203)93(43-70(2)3)169-128(209)95(45-72(6)7)170-130(211)98(49-81-34-38-87(190)39-35-81)166-112(193)62-156-119(200)75(11)162-138(219)107(65-186)182-135(216)104(55-111(148)192)175-129(210)96(46-73(8)9)179-142(223)118(78(14)188)184-121(202)89(146)50-82-58-155-90-28-20-19-27-88(82)90)141(222)180-106(57-116(198)199)137(218)176-103(54-110(147)191)134(215)174-101(52-84-60-152-68-160-84)132(213)168-92(30-23-41-154-144(149)150)125(206)181-108(66-187)139(220)172-99(47-79-25-17-16-18-26-79)131(212)173-102(53-85-61-153-69-161-85)133(214)177-105(56-115(196)197)136(217)167-91(29-21-22-40-145)124(205)171-97(48-80-32-36-86(189)37-33-80)123(204)157-63-113(194)165-94(44-71(4)5)126(207)164-77(13)143(224)225/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,155,186-190H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,191)(H2,148,192)(H,151,159)(H,152,160)(H,153,161)(H,156,200)(H,157,204)(H,158,203)(H,162,219)(H,163,208)(H,164,207)(H,165,194)(H,166,193)(H,167,217)(H,168,213)(H,169,209)(H,170,211)(H,171,205)(H,172,220)(H,173,212)(H,174,215)(H,175,210)(H,176,218)(H,177,214)(H,178,221)(H,179,223)(H,180,222)(H,181,206)(H,182,216)(H,183,201)(H,184,202)(H,196,197)(H,198,199)(H,224,225)(H4,149,150,154)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1

InChI Key

GGBMOXFFZWACOW-QTRPWDSUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Origin of Product

United States

Galanin Receptor Pharmacology and Molecular Biology

Galanin Receptor Subtypes: GALR1, GALR2, and GALR3

The galanin receptor family consists of three distinct subtypes: GALR1, GALR2, and GALR3. nih.govcas.cz These receptors are members of the GPCR superfamily and exhibit differences in their expression, functional coupling, and subsequent signaling pathways, which contributes to the diverse physiological effects of galanin. frontiersin.orgresearchgate.net GALR1 and GALR3 signaling is associated with the inactivation of adenylate cyclase, while GALR2 activity is linked to phospholipase C activation. nih.govupol.cz

Detailed information regarding the specific molecular cloning and genomic organization of all three galanin receptor subtypes (GALR1, GALR2, and GALR3) directly from porcine (Sus scrofa) sources is limited in publicly available research. However, the existence and classification of these three receptor subtypes are well-established across various mammalian species. The cloning of GALR1 from a human Bowes melanoma cell line was reported, revealing a 349-amino acid protein. nih.gov Subsequently, GALR2 and GALR3 were successfully cloned from rat hypothalamus. nih.govnih.gov The GALR2 amino acid sequence is 38% identical to GALR1. nih.gov Human GALR3 shares 36% amino acid identity with human GALR1 and 58% with human GALR2. nih.gov These findings in other mammals strongly support the presence of homologous receptor subtypes in the pig.

Studies comparing receptor structures across species like humans and rats show significant homology. For instance, human galanin shares approximately 70% amino acid sequence similarity with its porcine counterpart. frontiersin.org The receptors also feature conserved structural elements, such as histidine residues that may form a binding pocket. nih.gov Given this high degree of conservation in both the ligand and receptors among mammals, it is inferred that porcine galanin receptors share significant structural and functional similarities with their human and rodent homologs.

Table 1: Amino Acid Sequence of Porcine Galanin

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Gly G
2 Trp W
3 Thr T
4 Leu L
5 Asn N
6 Ser S
7 Ala A
8 Gly G
9 Tyr Y
10 Leu L
11 Leu L
12 Gly G
13 Pro P
14 His H
15 Ala A
16 Ile I
17 Asp D
18 Asn N
19 His H
20 Arg R
21 Ser S
22 Phe F
23 His H
24 Asp D
25 Lys K
26 Tyr Y
27 Gly G
28 Leu L
29 Ala A

Source: nih.gov

Anatomical Distribution of Galanin Receptor Subtypes in Porcine Tissues

Galanin and its receptors are widely distributed throughout the central and peripheral nervous systems in pigs. nih.gov Studies have confirmed the expression of mRNA or protein for all three receptor subtypes in various porcine tissues. researchgate.netresearchgate.net

In the porcine central nervous system, the highest concentrations of galanin-like immunoreactivity are found in the hypothalamus and the pituitary region. nih.gov Galanin is also present in the spinal cord, with a notable gradient where the highest levels are observed in the sacral dorsal horn. nih.gov Galanin-like peptide (GALP), another endogenous ligand for these receptors, was originally discovered in the porcine hypothalamus. nih.govcas.cz

The distribution of galanin receptors is extensively documented in the porcine peripheral nervous system, particularly within the gastrointestinal (GI) tract and reproductive organs.

Gastrointestinal Tract : As the site of its original discovery, the porcine GI tract shows widespread galanin system expression. nih.gov mRNA for GALR1, GALR2, and GALR3 has been detected in the duodenum, jejunum, and ileum. researchgate.net Galanin-immunoreactive neurons are found throughout the enteric nervous system, with GAL-positive nerve fibers present in the submucosal layer and circular muscle layer of the colon. nih.gov

Reproductive System : In the porcine uterus, both GALR1 and GALR2 proteins are expressed in the myometrial muscle cells and the endothelium and muscle layer of blood vessels. mdpi.comnih.gov Galanin-positive nerve fibers have been identified in the porcine endometrium and myometrium. mdpi.com

Ganglia : All three galanin receptor subtypes are expressed in the porcine inferior vagal ganglia. researchgate.net Additionally, galanin has been found in neurons of the inferior mesenteric ganglion and dorsal root ganglia that project to the uterus. nih.gov

The porcine pancreas contains galanin immunoreactive nerve fibers. nih.gov Studies on isolated porcine pancreas have shown that galanin modulates the secretion of several hormones, including insulin (B600854), glucagon (B607659), and somatostatin, indicating the presence of functional galanin receptors within this endocrine gland. nih.gov The adrenal gland is another site of galanin expression and secretion. frontiersin.orgtansobio.com

Table 2: Anatomical Distribution of Galanin Receptors (GALR1, GALR2, GALR3) in Porcine Tissues

System Tissue/Region Receptor Subtypes Detected Method of Detection
Central Nervous System Hypothalamus GALR (inferred from ligand presence) Radioimmunoassay (for Galanin/GALP)
Pituitary Gland GALR (inferred from ligand presence) Radioimmunoassay (for Galanin)
Spinal Cord GALR (inferred from ligand presence) Radioimmunoassay (for Galanin)
Peripheral Nervous System Duodenum GALR1, GALR2, GALR3 RT-PCR, Western Blot
Jejunum GALR1, GALR2, GALR3 RT-PCR
Ileum GALR1, GALR2, GALR3 RT-PCR
Colon GALR1, GALR2, GALR3 Real-time PCR
Uterus (Myometrium) GALR1, GALR2 Western Blot, Immunofluorescence
Inferior Vagal Ganglia GALR1, GALR2, GALR3 Q-PCR
Endocrine System Pancreas GALR (inferred from functional response) Perfusion studies
Adrenal Gland GALR (inferred from ligand presence) General expression studies

Sources: nih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

Gastrointestinal Tract Localization

The porcine gastrointestinal (GI) tract is a primary site of galanin and galanin receptor expression, which is fitting as galanin was first isolated from the porcine intestine. nih.govbiorxiv.org Galanin-immunoreactive neurons are well-distributed throughout the enteric nervous system of pigs, specifically within the myenteric and submucosal plexuses. mdpi.com From these plexuses, galanin-positive nerve fibers extend to innervate the muscle layers and the mucosa. mdpi.com

Studies on the expression levels of the different galanin receptor subtypes have revealed that the mRNA for GALR1 and GALR2 is highly expressed in the porcine GI tract, whereas GALR3 mRNA expression is comparatively low. Research involving the administration of glyphosate (B1671968) in pigs has indicated that the expression of mRNA for all three receptors (GALR1, GALR2, and GALR3) in the small intestine can be altered, suggesting a potential for environmental factors to influence the galaninergic system.

Detailed localization of galanin receptors within the layers of the porcine GI tract is crucial for understanding their function. While comprehensive data for all receptor subtypes in every layer is not fully elucidated, the available information points to a widespread distribution that allows for galanin to modulate various gut functions, including motility and secretion.

Table 1: Localization of Galanin and its Receptors in the Porcine Gastrointestinal Tract

Location Galanin GALR1 GALR2 GALR3
Myenteric Plexus Present High mRNA Expression High mRNA Expression Low mRNA Expression
Submucosal Plexus Present High mRNA Expression High mRNA Expression Low mRNA Expression
Muscle Layers Innervated by galanin-positive fibers

| Mucosa | Innervated by galanin-positive fibers | | | |

Reproductive System Localization

In the porcine reproductive system, galanin and its receptors play a significant role, particularly in the uterus. Galanin-positive nerve fibers have been identified in both the endometrium and the myometrium of the porcine uterus. nih.gov

Research has confirmed the presence of GALR1 and GALR2 proteins in the porcine myometrium. nih.gov These receptors are not only located on the myometrial muscle cells themselves but are also found in the endothelium and the smooth muscle layer of the uterine blood vessels. nih.gov This distribution suggests that galanin can influence uterine contractility both directly by acting on the myometrial cells and indirectly by regulating blood flow. The expression of GALR1 and GALR2 in the porcine uterus highlights the importance of the galaninergic system in reproductive physiology.

Table 2: Localization of Galanin Receptors in the Porcine Uterus

Location GALR1 GALR2
Myometrial Muscle Cells Protein Expressed Protein Expressed
Uterine Blood Vessel Endothelium Protein Expressed Protein Expressed

| Uterine Blood Vessel Muscle Layer | Protein Expressed | Protein Expressed |

Intracellular Signal Transduction Mechanisms of Porcine Galanin Receptors

The physiological effects of galanin are mediated through the activation of three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. biorxiv.orgnih.gov Each receptor subtype preferentially couples to different G protein families, leading to the activation of distinct intracellular signaling pathways. While much of the detailed mechanistic work has been conducted in broader mammalian systems, these findings are generally considered to be applicable to porcine galanin receptors.

Gαi/o Protein-Coupled Signaling and Adenylyl Cyclase Inhibition (GALR1, GALR3)

GALR1 and GALR3 are known to couple to the inhibitory Gαi/o family of G proteins. nih.govbiorxiv.orgnih.gov Activation of these receptors by galanin leads to the inhibition of the enzyme adenylyl cyclase. nih.govnih.gov This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, GALR1 and GALR3 activation results in decreased intracellular cAMP levels. nih.gov This reduction in cAMP can lead to various cellular responses, including the modulation of ion channel activity and the regulation of gene expression. This signaling pathway is a key mechanism by which galanin exerts its inhibitory effects on neurotransmitter release and neuronal excitability.

Gαq/11 Protein-Coupled Signaling and Phospholipase C/Calcium Mobilization (GALR2)

In contrast to GALR1 and GALR3, GALR2 preferentially couples to the Gαq/11 family of G proteins. nih.govbiorxiv.orgnih.gov The activation of this pathway stimulates the enzyme phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov The resulting increase in intracellular calcium concentration can activate a variety of downstream signaling cascades, leading to cellular responses such as muscle contraction, secretion, and gene transcription.

Alternative or Ancillary Signaling Pathways (e.g., RhoA, PI3K-Akt)

Beyond the primary G protein coupling, evidence suggests that galanin receptors can also engage alternative or ancillary signaling pathways. The GALR2 receptor, for instance, has been shown to couple to G12/13 proteins, which can lead to the activation of the small GTPase RhoA. nih.gov The RhoA pathway is known to be involved in the regulation of the actin cytoskeleton, cell migration, and smooth muscle contraction.

Furthermore, the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway has been implicated in galanin receptor signaling. nih.gov The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct porcine-specific evidence for galanin receptor-mediated activation of these pathways is still emerging, the involvement of these cascades in other mammalian systems suggests they may also be relevant in the pig.

Table 3: Signal Transduction Pathways of Porcine Galanin Receptors

Receptor Primary G Protein Coupling Key Effector Enzyme Primary Second Messengers Potential Alternative Pathways
GALR1 Gαi/o Adenylyl Cyclase (Inhibition) ↓ cAMP
GALR2 Gαq/11 Phospholipase C (Activation) ↑ IP3, ↑ DAG, ↑ Ca2+ RhoA, PI3K-Akt

| GALR3 | Gαi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | |

Ligand Receptor Interactions and Structure Activity Relationships

Binding Affinity and Selectivity of Galanin(2-29) (pig) for Galanin Receptors

The peptide galanin(2-29) (pig) is a truncated form of the endogenous galanin peptide, which is 29 amino acids long in pigs. pnas.orgut.ee Studies investigating the binding characteristics of galanin(2-29) (pig) have demonstrated its ability to interact with galanin receptors. In experiments utilizing human hypothalamic membranes, galanin(2-29) (pig) inhibited the binding of radiolabeled galanin (¹²⁵I-galanin) with an IC₅₀ value of 1.5 nM. nih.gov This finding indicates that the peptide possesses affinity for galanin receptor binding sites.

While native galanin is known for its high affinity across all three receptor subtypes (GALR1, GALR2, and GALR3), the selectivity profile of truncated fragments can differ. Research on related galanin fragments has shed light on these selectivity trends. For instance, galanin-(1-15) acts as a high-affinity agonist at both GALR1 and GALR2 receptors, whereas the shorter fragment galanin-(2-11) has shown selectivity for GALR2 and GALR3 over GALR1. nih.govguidetopharmacology.org These observations suggest that modifications and truncations, particularly within the N-terminal region, can significantly influence the receptor subtype preference of galanin-derived peptides. Although comprehensive comparative affinity data for galanin(2-29) (pig) across all porcine galanin receptor subtypes is not extensively detailed in the reviewed literature, its binding affinity in general receptor preparations underscores its potential role in galaninergic signaling.

Data Table 1: Binding Affinity of Galanin(2-29) (pig) and Related Fragments

PeptideReceptor Subtype TestedBinding Assay ContextIC₅₀ (nM)Citation Index
Galanin(2-29) (pig)Human Hypothalamic MembranesInhibition of ¹²⁵I-galanin binding1.5 nih.gov
Galanin-(1-15)GAL1, GAL2High-affinity agonistN/A guidetopharmacology.org
Galanin-(2-11)GAL1, GAL2, GAL3Selective for GAL2/GAL3 over GAL1N/A nih.govguidetopharmacology.org

Structural Determinants of Galanin(2-29) (pig) for Receptor Recognition

The precise interaction of galanin fragments with galanin receptors is intrinsically linked to their amino acid sequence and three-dimensional structural characteristics.

The conformational state of the galanin peptide is a significant factor in its receptor binding efficacy. In both solution and when bound to receptors, galanin predominantly adopts an alpha-helical structure. pnas.org Nuclear Magnetic Resonance (NMR) spectroscopy studies conducted in environments mimicking cell membranes (using sodium dodecyl sulfate (B86663) (SDS) micelles) have revealed that porcine galanin exhibits well-defined β- or γ-turn regions spanning residues 1-5, 7-10, and 24-27, with the remainder of the peptide adopting a more random conformation. acs.org The N-terminal segment, which is involved in receptor interaction (residues 1-5), was found to be particularly well-defined in these analyses. acs.org This structural flexibility, coupled with the presence of specific turns and helical elements, is integral to how the peptide effectively engages with the binding pocket of the galanin receptors.

Specificity of Galanin(2-29) (pig) as a GALR2 Selective Agonist

While full-length galanin interacts with all three galanin receptor subtypes, research has focused on the selectivity profiles of its truncated fragments. N-terminal truncated galanin fragments have been observed to exhibit a preference for the GALR2 receptor. nih.gov Notably, the galanin-(2-11) fragment has been identified as a GALR2 selective agonist. nih.govguidetopharmacology.org Although a comprehensive and direct selectivity profiling of galanin(2-29) (pig) specifically as a GALR2 selective agonist across all receptor subtypes is not exhaustively detailed within the reviewed literature, its nature as a truncated fragment, in conjunction with the established selectivity patterns of similar N-terminal fragments, suggests a potential for altered receptor interaction profiles compared to full-length galanin. nih.govguidetopharmacology.org Definitive confirmation of galanin(2-29) (pig)'s precise selectivity profile as a GALR2 selective agonist would necessitate further dedicated research.

Allosteric Modulation of Porcine Galanin Receptors

The current body of reviewed literature does not present direct evidence indicating that galanin(2-29) (pig) functions as an allosteric modulator of porcine galanin receptors. While other peptides, such as CYM2503, have been identified as positive allosteric modulators for GALR2, guidetopharmacology.org and the concept of receptor heteromerization involving galanin fragments has been proposed as a mechanism influencing receptor function, frontiersin.org galanin(2-29) (pig) itself is not described in this context within the provided search results.

List of Compounds Mentioned:

Galanin

Galanin(2-29) (pig)

Galanin-like peptide (GALP)

Galanin message associated peptide (GMAP)

Alarin (B1578645)

Galanin-(1-15)

Galanin-(2-11)

Galanin-(3-29)

Galanin-(9-25)

Galanin-(9-29)

Spexin (SPX)

Galantide

M1154

M617

M1145

M40

Ala²-galanin

Ala⁵-galanin (2–11)

CYM2503

Neurobiological Functions in Preclinical Animal Models

Central Nervous System Modulation by Galanin(2-29) (pig) and Related Ligands

Galanin(2-29) (pig) is an active fragment of the full-length galanin peptide and functions as an agonist at galanin receptors (GALRs), specifically GALR1, GALR2, and GALR3. Its biological effects are mediated through these G protein-coupled receptors, which are differentially distributed throughout the central nervous system. The interaction of Galanin(2-29) (pig) with these receptors initiates signaling cascades that modulate various neuronal functions.

The binding affinities of porcine Galanin(2-29) for human galanin receptor subtypes have been characterized, demonstrating its ability to activate these receptors with varying potencies. It displays the highest affinity for the GALR2 subtype.

Table 1: Binding Affinity of Galanin(2-29) (pig) for Human Galanin Receptors
Receptor SubtypeBinding Affinity (pKi)Functional Activity
GALR17.6Full Agonist
GALR28.5Full Agonist
GALR37.2Agonist

Role in Neural Circuitry Modulation

In preclinical studies, the galanin system has been shown to modulate the release of several key neurotransmitters. By activating presynaptic galanin receptors, galanin and its agonists can inhibit the release of excitatory neurotransmitters such as glutamate, a mechanism that is crucial for controlling neuronal hyperexcitability. This modulation of synaptic transmission is a fundamental aspect of its role in various neurological functions. The activation of GALR1, in particular, is associated with the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Attenuation of Seizure Activity

The galanin system is a recognized endogenous anticonvulsant system. pnas.orgresearchgate.net The anticonvulsant effects of galanin are primarily mediated through GALR1 and GALR2. pnas.org Activation of these receptors in brain regions like the hippocampus can suppress seizure development and activity. nih.gov Studies in rodent models of epilepsy have demonstrated that galanin and its agonists can attenuate seizures. pnas.org For instance, the non-peptide galanin agonist, galnon, has been shown to reduce the severity of pentylenetetrazole-induced seizures in mice. researchgate.net The neuroprotective effects of galanin in excitotoxic animal models have been attributed to mediation through GALR1.

Mechanisms of Nociceptive Modulation

Galanin plays a significant role in modulating pain signaling, with its effects being dependent on the receptor subtype, the location of action, and the pain state. nih.gov In the context of inflammatory and neuropathic pain, galanin expression is often upregulated. nih.gov The activation of galanin receptors, particularly GALR2, in brain regions such as the nucleus accumbens has been shown to produce analgesic effects in models of inflammatory pain. researchgate.net This suggests that ligands like Galanin(2-29) (pig), which are potent GALR2 agonists, could have significant pain-modulating properties.

Influence on Affective States and Depression-Like Behaviors

The galanin system has a complex and multifaceted role in regulating mood and depression-like behaviors. nih.gov Preclinical studies in rodents suggest that the different galanin receptor subtypes have opposing effects. nih.gov Activation of GALR1 and GALR3 is generally associated with a depression-like phenotype, whereas stimulation of GALR2 has been shown to produce antidepressant-like effects. nih.govnih.gov Therefore, the influence of Galanin(2-29) (pig) on affective states is likely to be a balance of its activity at these different receptors.

Promotion of Neuronal Survival and Regeneration

Galanin has demonstrated neuroprotective and neurotrophic properties in various preclinical models of neuronal injury. It has been shown to act as a survival factor for neurons in both the peripheral and central nervous systems. nih.gov Specifically, galanin can protect hippocampal neurons from amyloid-β toxicity, an effect mediated through GALR2. nih.gov Furthermore, the co-activation of GALR2 and Neuropeptide Y Y1 receptors has been found to enhance the proliferation of neuronal precursor cells in the hippocampus of rats, suggesting a role in neurogenesis. frontiersin.org

Modulation of Cholinergic Basal Forebrain Activity

Galanin and its N-terminal fragments, including Galanin(2-29), are recognized as potent inhibitors of acetylcholine (B1216132) (ACh) release in the basal forebrain, particularly within the hippocampus. nih.govfrontiersin.org This inhibitory action is a key aspect of galanin's role in modulating cognitive functions such as learning and memory. nih.gov

In preclinical studies using rats, galanin has been shown to inhibit the release of ACh in the ventral hippocampus. nih.gov This effect is concentration-dependent. The N-terminal portion of galanin is crucial for its receptor binding and biological activity. Studies on various N-terminal fragments have revealed that the sequence Galanin(1-16) is a high-affinity agonist at hippocampal galanin receptors and effectively inhibits ACh release in vivo. nih.gov The fragment Galanin(1-12) represents the minimal sequence required to inhibit ACh release from the rat ventral hippocampus. nih.gov Since Galanin(2-29) retains this critical N-terminal region, it is understood to exert similar inhibitory effects. While much of the research has focused on the full-length peptide or the (1-16) fragment, the consistent finding is that the N-terminus is responsible for the inhibitory action on cholinergic neurons. nih.gov

Conversely, some studies have reported excitatory actions of galanin on cholinergic neurons themselves within the diagonal band of Broca, another component of the basal forebrain. physiology.orgphysiology.org This action involves the reduction of potassium currents, leading to increased neuronal excitability. physiology.orgphysiology.org This suggests a complex, dual role for galanin wherein it can directly excite cholinergic cell bodies while simultaneously inhibiting ACh release at their terminals in projection areas like the hippocampus.

Table 1: Effect of Galanin and its N-terminal Fragments on Acetylcholine (ACh) Release in the Rat Hippocampus
CompoundModel SystemEffectKey FindingReference
Galanin (porcine)In vivo microdialysis (rat ventral hippocampus)InhibitionFully inhibited scopolamine-stimulated ACh release. nih.gov
Galanin(1-16)In vivo microdialysis (rat ventral hippocampus)InhibitionInhibited scopolamine-evoked ACh release. nih.gov
Galanin(1-12)In vivo (rat ventral hippocampus)InhibitionMinimal sequence required for inhibition of ACh release. nih.gov
Galanin(1-9)In vivo (rat ventral hippocampus)Weak InhibitionActive only at very high concentrations. nih.gov
Galanin(1-7)In vivo (rat ventral hippocampus)No EffectIneffective at inhibiting ACh release. nih.gov

Peripheral Nervous System Modulation by Galanin(2-29) (pig)

In the peripheral nervous system, galanin plays a complex, often dual, role in modulating sensory information, particularly nociception (pain signaling). pnas.orgmdpi.com Galanin and its receptors, GalR1 and GalR2, are expressed in dorsal root ganglion (DRG) neurons and in the dorsal horn of the spinal cord, the primary site for processing sensory information. d-nb.infonih.gov The expression of galanin in DRG neurons is significantly upregulated following peripheral nerve injury. d-nb.infofrontiersin.org

The effect of galanin on nociceptive pathways is dose-dependent. mdpi.com

Pro-nociceptive (Pain-promoting) Effects : At low concentrations, intrathecal administration of galanin facilitates spinal nociceptive reflexes in rats. pnas.orgmdpi.com This effect is mediated by the GalR2 receptor. pnas.orgresearchgate.net Activation of GalR2 can increase the excitability of sensory neurons. researchgate.net

Anti-nociceptive (Pain-inhibiting) Effects : At higher concentrations, galanin exerts a potent inhibitory effect on nociceptive transmission. pnas.orgmdpi.com This anti-nociceptive and anti-allodynic effect, particularly relevant in models of neuropathic pain, is mediated by the GalR1 receptor. pnas.orgresearchgate.net

Galanin can act at both presynaptic and postsynaptic sites. Presynaptically, it can inhibit the release of neurotransmitters from primary afferent terminals in the dorsal horn. d-nb.info Postsynaptically, it can hyperpolarize and inhibit dorsal horn neurons. researchgate.net The Galanin(2-11) fragment, a GalR2/3 agonist, has been shown to mediate effects through GalR2 activation. d-nb.infofrontiersin.org Given that Galanin(2-29) is an agonist at both GalR1 and GalR2 receptors, it is capable of contributing to both the pro- and anti-nociceptive effects depending on its concentration and the specific receptor population it engages. guidetopharmacology.org

Table 2: Receptor-Specific Roles of Galanin in Spinal Nociception in Rat Models
Galanin ReceptorEffectMechanismMediated ByReference
GalR1Anti-nociceptive / Anti-allodynicPostsynaptic inhibition of dorsal horn neurons.High-dose galanin. pnas.orgresearchgate.net
GalR2Pro-nociceptivePresynaptic facilitation / increased excitability of sensory neurons.Low-dose galanin. pnas.orgresearchgate.net

Galanin is widely distributed throughout the autonomic nervous system, where it functions as a cotransmitter with classical neurotransmitters like norepinephrine (B1679862) and acetylcholine, modulating the activity of both sympathetic and parasympathetic ganglia. nih.govwikipedia.orgnih.gov

In the sympathetic nervous system , galanin immunoreactivity has been identified in sympathetic chain ganglia neurons that innervate various peripheral tissues, including the skin in pigs. mdpi.com It is often co-localized with other neuropeptides like neuropeptide Y (NPY). mdpi.com Galanin-like peptide (GALP), which binds to galanin receptors, has been shown to mediate the activation of the sympathetic nervous system. oup.com

In the parasympathetic nervous system , galanin exerts significant inhibitory control. A primary example is its role in cardiac autonomic regulation. In preclinical models using guinea pigs and mice, galanin released from sympathetic nerves acts on presynaptic receptors on vagal (parasympathetic) nerve terminals to inhibit the release of acetylcholine. nih.govnih.gov This action attenuates vagally-induced bradycardia (slowing of the heart rate). nih.gov This sympatho-vagal crosstalk demonstrates a key regulatory function of galanin within autonomic ganglia. nih.govresearchgate.net Studies in porcine models have also shown the expression of galanin and all three of its receptors in the inferior vagal ganglion, with expression levels changing in response to pathological conditions like gastric ulcers, indicating a role in visceral sensory reflexes. plos.org

Endocrine and Metabolic Regulation in Preclinical Animal Models

Regulation of Insulin (B600854) Secretion from Pancreatic Islets

Galanin and its fragments are potent inhibitors of glucose-stimulated insulin secretion (GSIS) from pancreatic islets. Research using isolated islets from rats and pigs has consistently shown that galanin peptides can suppress the release of insulin. frontiersin.orgnih.gov The inhibitory action is primarily mediated by the N-terminal portion of the galanin molecule, which is crucial for receptor binding and subsequent signaling. nih.govsci-hub.se

Studies on various galanin fragments have demonstrated that Galanin(2-29) retains the ability to significantly inhibit insulin secretion. sci-hub.seau.dk This effect is comparable to that of the full-length porcine galanin, indicating that the absence of the first N-terminal amino acid does not abolish its primary biological activity on pancreatic β-cells. The mechanism of inhibition involves the activation of G-protein-coupled receptors on islet cells, leading to downstream effects that curtail insulin exocytosis. frontiersin.org

CompoundAnimal ModelPreparationEffect on Glucose-Stimulated Insulin Secretion
Galanin(2-29) (pig) RatIsolated IsletsSignificant Inhibition sci-hub.seau.dk
Porcine Galanin(1-29) RatIsolated IsletsSignificant Inhibition sci-hub.seau.dk
Galanin(3-29) RatIsolated IsletsSignificant Inhibition sci-hub.seau.dk
Galanin(10-29) RatIsolated IsletsNo Influence sci-hub.seau.dk

Modulation of Glucose Homeostasis

By inhibiting insulin secretion, Galanin(2-29) directly impacts systemic glucose homeostasis. The suppression of insulin, a primary anabolic hormone, leads to reduced glucose uptake by peripheral tissues such as muscle and adipose tissue. In preclinical models like dogs, infusion of galanin has been shown to increase blood glucose levels. frontiersin.org This hyperglycemic effect is not solely due to insulin suppression; galanin also stimulates the release of glucagon (B607659), a counter-regulatory hormone that promotes hepatic glucose production. frontiersin.org

Conversely, studies in galanin gene knockout mice have revealed impaired glucose disposal, which is attributed to a diminished insulin response. nih.gov This suggests that the endogenous galanin system plays a nuanced role in maintaining glucose balance. The galanin peptide family is increasingly recognized for its potential to modulate glucose metabolism and insulin resistance, making its receptors a target of interest for metabolic disorders. nih.govbohrium.com

Influence on Adiposity and Energy Expenditure

The galanin system has been implicated in the central regulation of energy balance. Administration of galanin into the hypothalamus of animal models can lead to a reduction in whole-body energy expenditure. nih.gov This effect is consistent with the peptide's role in promoting energy conservation. Animal models that overexpress galanin exhibit increased visceral adiposity and body weight, coupled with decreased energy expenditure, further supporting galanin's anabolic-like metabolic effects. nih.gov The pig is considered a highly relevant model for studying obesity and energy metabolism in humans due to similarities in metabolic features and the absence of brown fat postnatally. nih.govfrontiersin.org

Cross-Talk with Key Metabolic Hormones (e.g., Leptin)

Significant interplay exists between the galanin system and leptin, a key adipocyte-derived hormone that regulates appetite and energy balance. A related peptide, galanin-like peptide (GALP), which was first identified in the porcine hypothalamus, has been shown to be regulated by leptin. endocrine-abstracts.orgresearchgate.net Research suggests that galanin may act as a mediator for leptin's effects on nutrient reward pathways. nih.gov Furthermore, preclinical studies indicate that activation of the galanin receptor 2 (GalR2) can restore sensitivity to leptin in the context of overeating high-fat foods, suggesting a complex feedback loop between these two hormonal systems in the control of energy homeostasis. researchgate.net

Interacting HormoneAnimal ModelKey Findings
Leptin RodentGalanin-like peptide (GALP) release is modulated by leptin in the hypothalamus. endocrine-abstracts.org
Leptin RodentGalanin may mediate leptin's action on orexin (B13118510) neurons to regulate nutrient reward. nih.gov
Leptin MouseActivation of GalR2 may restore leptin's ability to suppress overeating of palatable foods. researchgate.net

Coordination with Reproductive Endocrine Axes

The influence of the galanin system extends to the reproductive axis. In pigs, galanin is thought to play a role, potentially inhibitory, in the regulation of gonadotropin-releasing hormone (GnRH) neurons. scielo.branimal-reproduction.org Galanin-like peptide (GALP) has also been shown to be involved in the reproductive system by stimulating the release of luteinizing hormone (LH), an effect mediated through the activation of GnRH-producing neurons. researchgate.net In primate models, galanin administration has been demonstrated to elevate plasma LH levels, although the precise mechanism may not involve direct action on hypothalamic GnRH neurons. nih.gov This indicates that galanin and its related peptides are integral components of the neuroendocrine network that links metabolic status with reproductive function.

Gastrointestinal System Modulation in Preclinical Animal Models

Regulation of Gastrointestinal Motility

Galanin regulates gastrointestinal motility through both direct actions on smooth muscle cells and indirect neuromodulatory pathways within the ENS. nih.govphysiology.org Its effects can be either excitatory or inhibitory, highlighting a complex and region-specific role in controlling gut movement. mdpi.com

The action of galanin on GI smooth muscle is highly variable across different species and intestinal segments. In pigs, galanin induces contraction of the ileum's circular muscle layer through a direct myogenic action. physiology.orgphysiology.org Conversely, it has an inhibitory effect on the circular muscle contractions of the canine small intestine. nih.gov In rats, galanin is a potent contractile agonist in the jejunum, an effect that is believed to be directly on the muscle cells. physiology.org Studies in guinea pigs have shown that galanin relaxes gastric smooth muscle cells. physiology.org

While research specifically isolating the effects of Galanin(2-29) is less common than for the full-length peptide, studies comparing galanin fragments have provided insight. The N-terminal portion of galanin is considered crucial for its biological activity. nih.gov For instance, the elimination of the first amino acid (Glycine) to create Galanin(2-29) may alter its potency and receptor interaction compared to the native Galanin(1-29) peptide.

Animal ModelGI RegionObserved Effect of GalaninReference
PigIleum (Circular Muscle)Contraction physiology.orgphysiology.org
RatJejunum (Longitudinal Muscle)Contraction physiology.org
DogSmall Intestine (Circular Muscle)Inhibition/Relaxation nih.gov
Guinea PigStomachRelaxation physiology.org
Guinea PigTaenia ColiInhibition of nerve-stimulated contractions nih.gov

Galanin's influence on motility stems from two distinct mechanisms: direct action on muscle cells (myogenic) and modulation of nerve activity (neuromodulatory).

Myogenic Action: In the porcine ileum and rat jejunum, galanin's contractile effects are considered myogenic, meaning the peptide acts directly on receptors present on the smooth muscle cells to initiate contraction. physiology.orgphysiology.org This is supported by findings that the response persists even when nerve conduction is blocked by tetrodotoxin. physiology.org

Neuromodulatory Action: Galanin significantly modulates the activity of the enteric nervous system. A primary neuromodulatory role is the inhibition of acetylcholine (B1216132) (ACh) release from myenteric cholinergic neurons. physiology.orgnih.gov This presynaptic inhibition reduces excitatory signals to the muscle, leading to relaxation or decreased contraction. physiology.orgdoi.org In guinea pig myenteric neurons, galanin was found to inhibit the excitatory responses induced by electrical stimulation and substance P, but not those induced by direct cholinergic agonists, supporting a presynaptic site of action for its cholinergic inhibition. physiology.org This inhibitory effect on cholinergic transmission is a key mechanism by which galanin influences gut peristalsis. nih.gov

Modulation of Gastric and Pancreatic Secretions

Galanin is a potent regulator of both gastric and pancreatic secretions, generally exerting an inhibitory influence. nih.govfrontiersin.org

In the stomach, galanin inhibits the secretion of gastric acid. nih.govfrontiersin.org This inhibitory action is stimulus-specific, as it has been shown to block responses to gastrin and related substances. nih.gov

In the pancreas, galanin's effects are complex, modulating both exocrine (digestive enzymes) and endocrine (hormones) functions.

Exocrine Secretion: Galanin inhibits stimulated pancreatic enzyme secretion. nih.govnih.gov Studies in rats demonstrated that galanin inhibits amylase secretion stimulated by 2-deoxyglucose. nih.gov This effect is not direct on the acinar cells but is achieved indirectly by inhibiting cholinergic transmission within the pancreas. nih.govnih.gov Galanin was shown to inhibit the release of newly synthesized acetylcholine from pancreatic lobules, thereby reducing the primary stimulus for enzyme release. nih.gov

Endocrine Secretion: In the isolated perfused pig pancreas, galanin's effects on hormone release are dependent on glucose concentration. It has been shown to stimulate the secretion of insulin (B600854) and glucagon (B607659) while inhibiting the release of somatostatin. frontiersin.org There was no observed effect on pancreatic polypeptide (PP) secretion. frontiersin.org This contrasts with findings in other species where galanin is often a potent inhibitor of insulin release. frontiersin.org

OrganSecretion TypeProductObserved Effect of Galanin in Pig/Preclinical ModelsReference
StomachExocrineGastric AcidInhibition nih.govfrontiersin.org
PancreasExocrineAmylase (stimulated)Inhibition (via cholinergic pathway) nih.govnih.gov
Endocrine (Pig model)InsulinStimulation frontiersin.org
GlucagonStimulation frontiersin.org
SomatostatinInhibition frontiersin.org

Involvement in Enteric Nervous System Function

Galanin is widely distributed throughout the ENS of many mammals, including pigs, where it is found in nerve cell bodies and fibers within both the myenteric and submucosal plexuses. nih.govsemanticscholar.org The myenteric plexus primarily regulates motility, while the submucosal plexus is mainly responsible for secretion. semanticscholar.org

Within the porcine stomach, galanin-positive neurons are numerous in both plexuses. semanticscholar.org Studies have shown that galanin co-localizes with other significant neuroactive substances, such as vasoactive intestinal peptide (VIP), neuronal nitric oxide synthase (nNOS), and cocaine- and amphetamine-regulated transcript peptide (CART). frontiersin.orgmdpi.com This co-localization suggests functional cooperation, where galanin may act in concert with these other molecules to regulate complex processes like blood flow, mucosal protection, and smooth muscle relaxation. frontiersin.org Functionally, galanin acts as an inhibitory neuropeptide on myenteric cholinergic neurons while enhancing the activity of nitrergic (nNOS-containing) neurons. nih.gov This dual action allows it to finely tune gut motility by suppressing excitatory cholinergic pathways and promoting inhibitory nitrergic pathways.

Role in Gastrointestinal Inflammatory Processes

Galanin and its receptors are recognized as participants in the regulation of inflammatory processes. semanticscholar.orgnih.gov Evidence from preclinical models suggests a complex and sometimes contradictory role for galanin during GI inflammation.

In many experimental models of intestinal inflammation, an upregulation of galanin expression in enteric neural structures has been observed. mdpi.comsemanticscholar.org This increase has led to the hypothesis that galanin may act as a neuroprotective or anti-inflammatory factor, potentially mediating survival or regeneration after neural injury caused by inflammation. mdpi.com For example, in pigs with gastric antral ulcerations, an inflammatory condition, the number of galanin-immunoreactive myenteric neurons in the pyloric wall was increased. semanticscholar.org

However, other studies present a different picture. In a model of experimental colitis in pigs induced by Brachyspira hyodysenteriae, a significant decrease in the expression of both galanin and its receptors (GalR1, GalR2, and GalR3) was found in the inflamed colon wall. researchgate.net These findings suggest that the role of galanin in inflammation may be dependent on the specific pathogen, the location, and the stage of the inflammatory disease. frontiersin.org

Influence on Mucosal Barrier Function and Cell Differentiation

Galanin appears to play a role in modulating cellular processes within the intestinal mucosa, particularly in the context of inflammation and immune responses. frontiersin.org

Research in murine models has demonstrated that galanin promotes the differentiation of mucosal-type mast cells (MMCs). frontiersin.org Galanin released from nerves in the submucosal plexus may contribute to the proliferation and differentiation of these key immune cells during episodes of enteritis. frontiersin.org This suggests a mechanism by which the nervous system, through neuropeptides like galanin, can directly influence the mucosal immune system and its response to inflammatory stimuli. While direct evidence linking Galanin(2-29) (pig) to mucosal barrier integrity is limited, its role in modulating mucosal cell populations indicates an indirect influence on the gut's defensive functions.

Methodological Approaches in Galanin 2 29 Pig Research

In Vitro Cell-Based Assays for Receptor Activation and Signaling

In vitro cell-based assays are fundamental for dissecting the molecular mechanisms by which galanin(2-29) (pig) activates its receptors and initiates downstream signaling cascades. These studies typically involve cell lines, such as HEK293 or CHO cells, stably transfected with specific porcine galanin receptor subtypes (GALR1, GALR2, or GALR3).

Key Methodologies and Findings:

cAMP Assays: Galanin receptors are known to couple to different G proteins. GALR1 and GALR3 primarily signal through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. GALR2 typically signals through Gq/11 proteins, activating phospholipase C and increasing intracellular calcium. Assays measure changes in cAMP levels in response to galanin(2-29) (pig) stimulation, often in the presence of forskolin (B1673556) (a direct adenylyl cyclase activator) to detect inhibition. For instance, studies using HEK293 cells expressing a chimera of the GalR3 receptor (Gal3/1ctR) demonstrated that porcine galanin could elicit a response with an EC50 of 3 nM in a cAMP biosensor assay nih.gov.

Calcium Mobilization Assays: For receptors coupled to Gq/11 proteins, such as GALR2, changes in intracellular calcium levels are a common readout. These assays typically use fluorescent indicators that respond to calcium influx or release from intracellular stores. Porcine galanin has been shown to increase intracellular calcium levels in cells expressing GALR2 nih.gov.

GTPγS Binding Assays: This biochemical assay measures the binding of guanosine (B1672433) triphosphate (GTP) to G proteins, indicating receptor activation. It is used to quantify the efficacy of ligands in activating the receptor-coupled G proteins. Porcine galanin-like peptide (GALP) was identified using a GTPγS binding assay on GalR2-transfected cells nih.gov.

Label-Free Assays (e.g., Impedance Assays): Real-time, label-free techniques, such as impedance-based assays, can monitor cellular responses to receptor activation without the need for specific labels or reporters. These assays measure changes in cellular electrical impedance, which correlates with receptor signaling. Studies have utilized these methods to characterize receptor activation by galanin peptides nih.govdiva-portal.org.

Receptor SubtypeCell LineLigand TestedAssay TypeKey Finding (Example)Citation
GALR1HEK293Porcine GalanincAMP AssayInhibited forskolin-stimulated cAMP production nih.gov
GALR2CHOPorcine GalaninCalcium MobilizationIncreased intracellular calcium levels nih.gov
GALR3HEK293Porcine GalanincAMP AssayEC50 of 3 nM for activation nih.gov
GALR1/GALR2HEK293-CNGPorcine GalaninImpedance AssayInduced impedance increase (Gi-coupled response) nih.gov

Ex Vivo Tissue Preparations for Functional Studies (e.g., Uterine, Ileal Contractility)

Ex vivo studies utilize isolated tissues to investigate the direct functional effects of galanin(2-29) (pig) on smooth muscle contractility. These preparations, such as segments of the porcine uterus or ileum, are mounted in organ baths, allowing for precise measurement of isometric or isotonic contractions and relaxations in response to various stimuli.

Key Methodologies and Findings:

Organ Bath Studies: Isolated tissue strips are placed in a temperature-controlled bath containing a physiological salt solution. Changes in tension are recorded using force transducers. Dose-response curves are generated by cumulatively adding galanin(2-29) (pig) to the bath to determine its effects on basal tone or on contractions induced by other agonists (e.g., carbachol).

Specific Tissue Examples:

Ileal Contractility: Research has shown that GALR2 is involved in galanin-induced jejunal contraction in rats, suggesting a similar role for GALR2 in porcine ileal smooth muscle core.ac.uk. While specific data for galanin(2-29) (pig) on porcine ileum is not detailed in the provided snippets, the general role of galanin in modulating GI motility is well-established.

Uterine Contractility: Studies on porcine uteri have investigated the role of galanin and its receptors in regulating contractility, particularly in the context of inflammation. Galanin, acting through GALR1 and GALR2, has been shown to influence uterine contractility. For example, inflammation was found to reduce GALR1 protein expression in the porcine myometrium, and galanin, acting mainly through GALR1, reduced contractile amplitude and increased frequency in certain layers of the inflamed uterus mdpi.comnih.gov.

Animal Models for Investigating Physiological Roles

Animal models are crucial for understanding the in vivo physiological roles of galanin(2-29) (pig) and its impact on complex biological systems.

While specific studies on gene manipulation targeting galanin(2-29) (pig) are not explicitly detailed in the provided search results, research involving the manipulation of galanin or its receptors in animal models provides insight into their physiological functions.

Gene Knockout/Overexpression: Creating animal models (e.g., mice) with targeted gene deletions (knockout) or insertions (overexpression) of galanin or its receptors allows researchers to study the consequences of altered galanin signaling on behavior, metabolism, and disease states. For example, GalR1-knockout mice exhibit spontaneous seizures and more severe seizures upon stimulation, indicating a role for GalR1 in seizure control pnas.org. Similarly, GalR2 knockout mice have been used to investigate its role in feeding behavior and intestinal contraction core.ac.uk.

Pharmacological studies involve administering galanin(2-29) (pig) or its receptor-specific agonists and antagonists to live animals to observe their physiological and behavioral effects.

In Vivo Administration: Studies might involve systemic or localized administration of galanin(2-29) (pig) to assess its impact on processes such as pain perception, food intake, mood regulation, or gastrointestinal function. For instance, galanin has been shown to modulate pain, depression-like behavior, and food intake in rodent models, mediated by its receptor subtypes nih.govut.ee. While direct studies with galanin(2-29) (pig) in vivo are not detailed, the general pharmacological actions of galanin are well-documented.

Biochemical Techniques for Receptor Expression and Ligand Binding

Biochemical techniques are employed to quantify the presence and binding affinity of galanin receptors and their interaction with galanin(2-29) (pig).

Key Methodologies and Findings:

Radioligand Binding Assays: These assays are standard for determining the affinity (Kd) and density (Bmax) of receptors for their ligands. Radiolabeled porcine galanin ([125I]-porcine galanin) is commonly used to bind to receptors expressed in cell membranes or tissue homogenates. Competition studies with unlabeled galanin fragments or synthetic ligands are performed to determine their binding affinities. For example, [125I]-porcine galanin binding to rat GALR1 and GALR2 showed that galanin(2-29) had a Ki of 56 nM for GALR2 but a much higher Ki of 1100 nM for GALR1, indicating selectivity for GALR2 core.ac.uk. Similarly, galanin(2-29) (pig) has been reported to have a pKi of 7.2 (Ki = 6.026 x 10-8 M) for GALR3 and a pKi of 7.6 for GALR1 guidetopharmacology.orgguidetopharmacology.org.

Quantitative PCR (qPCR) and Western Blotting: These techniques are used to measure the mRNA and protein expression levels of galanin receptor subtypes in various tissues. qPCR quantifies receptor gene expression, while Western blotting detects and quantifies receptor proteins. Studies have identified GALR1 and GALR2 mRNA expression in porcine carotid bodies, with GALR2 expression being significantly higher than GALR1 spandidos-publications.com. Western blot analysis has also confirmed the presence of GALR1 and GALR2 proteins in the myometrial layer of porcine uteri mdpi.com.

Ligand Binding Affinity Data:

Ligand TestedReceptor SubtypeSpecies (Receptor)Ki Value (nM)pKiCitation
Porcine GalaninGALR1Rat0.9- core.ac.uk
Porcine GalaninGALR2Rat5.6- core.ac.uk
Galanin(2-29) (pig)GALR1Human-7.6 guidetopharmacology.org
Galanin(2-29) (pig)GALR2Rat56- core.ac.uk
Galanin(2-29) (pig)GALR3Rat-7.2 guidetopharmacology.org

Structural Biology Techniques (e.g., Cryoelectron Microscopy for Receptor-Ligand Complexes)

Structural biology techniques provide high-resolution three-dimensional information about how galanin(2-29) (pig) interacts with its receptors at the molecular level.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structures of G protein-coupled receptors (GPCRs) in complex with ligands and signaling partners. Studies have reported the cryo-EM structures of GALR1-Go and GALR2-Gq complexes bound to galanin. These structures reveal that the galanin peptide adopts an alpha-helical conformation and binds to the extracellular vestibule of the receptors, lying nearly parallel to the membrane plane. This detailed structural information helps elucidate the molecular basis for ligand recognition and G protein selectivity nih.govbiorxiv.orgpnas.org. The binding mode of galanin peptide in galanin receptors has been shown to be distinct from other peptide-bound GPCRs nih.gov.

Comparative and Evolutionary Aspects of the Galanin System

Interspecies Homology of Galanin Peptide Sequences

Galanin, a neuropeptide initially isolated from the porcine small intestine, exhibits a remarkable degree of conservation in its amino acid sequence across a wide range of species, particularly within its N-terminal region. nih.govnih.govpnas.orgulster.ac.ukfrontiersin.orgresearchgate.net This conservation underscores the fundamental biological importance of this segment for the peptide's function. In most species, galanin is a 29-amino-acid peptide with a C-terminal amidation. researchgate.netnih.govguidetopharmacology.org A notable exception is human galanin, which consists of 30 amino acids and is not amidated at its C-terminus. researchgate.netnih.govguidetopharmacology.org

The N-terminal portion, specifically amino acids 1-15, is highly conserved among mammals, birds, reptiles, amphibians, and fish. ulster.ac.uknih.govguidetopharmacology.orgcdnsciencepub.comnih.goved.ac.uk This region is crucial for binding to galanin receptors. cdnsciencepub.comnih.gov The porcine Galanin(2-29) fragment, which lacks the N-terminal glycine (B1666218), retains biological activity and demonstrates altered receptor affinity, highlighting the significance of specific amino acid residues in receptor interaction.

A comparison of galanin amino acid sequences from different species illustrates this homology. The initial 15 residues show near-absolute conservation, with minor variations appearing in the C-terminal half of the peptide. This high degree of similarity in the N-terminal region suggests a common structural and functional relationship among species. frontiersin.orgnih.gov

Interspecies Comparison of Galanin Amino Acid Sequences

SpeciesAmino Acid Sequence
PigGly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH2
HumanGly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser
RatGly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH2
MouseGly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH2
BovineGly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-His-Gly-Leu-Ala-NH2

Phylogenetic Conservation and Divergence of Galanin Receptors

The biological effects of galanin and its fragments, such as Galanin(2-29) (pig), are mediated by three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. nih.govfrontiersin.orgbiorxiv.orgnih.govnih.govwikipedia.org These receptors exhibit both conservation and divergence across species, which contributes to the varied physiological roles of the galanin system.

Phylogenetic analyses suggest an evolutionary relationship where GalR1 is the most ancestral, with GalR2 and GalR3 likely arising from gene duplication events. nih.govtandfonline.com This is supported by similarities in their genomic structures; for instance, GalR2 and GalR3 genes are typically composed of two exons, whereas GalR1 genes often have three. nih.govtandfonline.com Despite their common ancestry, the three receptor subtypes share a relatively low sequence homology of 45-50%. diva-portal.org

The receptors have diverged in terms of their signaling pathways. GalR1 and GalR3 primarily couple to the inhibitory Gαi/o pathway, leading to the inhibition of adenylyl cyclase. pnas.orgbiorxiv.orgnih.gov In contrast, GalR2 mainly signals through the Gαq/11 pathway, stimulating phospholipase C. pnas.orgbiorxiv.org This divergence in signaling allows for a wide range of cellular responses to galanin.

The truncated peptide, Galanin(2-29) (pig), has been shown to have a higher affinity for the GalR2 subtype, acting as a full agonist. diva-portal.org This selectivity suggests that N-terminal modifications of the galanin peptide can significantly alter its interaction with the different receptor subtypes, a finding that is crucial for the development of receptor-specific pharmacological tools.

Characteristics of Galanin Receptor Subtypes

ReceptorPrimary Signaling PathwayStructural CharacteristicsEvolutionary Insights
GalR1Gαi/o (inhibitory)Typically composed of 3 exonsConsidered the most ancestral subtype
GalR2Gαq/11 (stimulatory)Typically composed of 2 exonsMay have evolved from GalR1
GalR3Gαi/o (inhibitory)Similar genomic structure to GalR2 (typically 2 exons)Believed to be a product of GalR2 duplication

Porcine Models for Understanding Mammalian Galanin Physiology and Pathophysiology

The pig has served as an invaluable animal model in biomedical research, particularly for studying human pathologies, due to its physiological, anatomical, and genetic similarities to humans. researchgate.netresearchgate.net The central nervous system of pigs, for example, is highly comparable to that of humans, making them suitable models for neurological diseases. oaepublish.com

The initial discovery and isolation of galanin from the porcine intestine laid the groundwork for understanding its widespread distribution and functions in mammals. frontiersin.org Subsequent research using porcine models has been instrumental in elucidating the roles of galanin in various physiological processes. For instance, studies on the porcine pancreas have investigated galanin's effects on the secretion of insulin (B600854), glucagon (B607659), and somatostatin. nih.gov Research on the porcine jejunum has revealed galanin's modulatory effects on smooth muscle contractility and mucosal ion transport. umn.edu

Furthermore, the development of genetically engineered pig models that can mimic human diseases offers a powerful tool for investigating the role of the galanin system in various pathologies. researchgate.netoaepublish.com These models can help to unravel the complex involvement of galanin and its receptors in conditions such as metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. The use of porcine models continues to be critical for translating basic research on the galanin system into potential therapeutic applications for human diseases.

Q & A

Q. What experimental methodologies are recommended for determining the structural conformation of Galanin(2-29) (pig)?

To confirm the primary structure and folding of Galanin(2-29) (pig), researchers should:

  • Use mass spectrometry to verify molecular weight and sequence integrity.
  • Employ nuclear magnetic resonance (NMR) or circular dichroism (CD) to analyze secondary and tertiary structures.
  • Cross-reference results with existing literature to validate consistency, ensuring all protocols are detailed for reproducibility (e.g., solvent conditions, temperature) .
  • Present structural data in tables with parameters such as peak assignments (NMR) or wavelength-dependent ellipticity (CD) .

Q. How can researchers validate the biological activity of Galanin(2-29) (pig) in vitro?

  • Perform receptor binding assays using cell lines expressing galanin receptors (e.g., GAL1, GAL2).
  • Measure cAMP inhibition or calcium flux as functional readouts.
  • Include positive and negative controls (e.g., full-length galanin for comparison) and report EC₅₀/IC₅₀ values in dose-response curves .
  • Use statistical tools like non-linear regression analysis to quantify potency .

Q. What are the best practices for synthesizing and purifying Galanin(2-29) (pig)?

  • Apply solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry.
  • Purify via reverse-phase HPLC using a C18 column and acetonitrile/water gradients.
  • Validate purity (>95%) using analytical HPLC and characterize by mass spectrometry.
  • Document synthesis conditions (e.g., coupling reagents, cleavage protocols) to enable replication .

Advanced Research Questions

Q. How should researchers address contradictory findings in receptor specificity studies of Galanin(2-29) (pig)?

  • Conduct a systematic literature review to identify methodological differences (e.g., cell models, assay conditions).
  • Apply the FINER framework to evaluate if prior studies were Feasible, Novel, Ethical, and Relevant .
  • Replicate key experiments under standardized conditions, varying one variable at a time (e.g., buffer pH, receptor density) .
  • Use meta-analysis to aggregate data and identify trends, reporting discrepancies in a comparative table .

Q. What strategies optimize the stability of Galanin(2-29) (pig) in physiological buffers for in vivo studies?

  • Test stability under varying pH (4–8), temperatures (4°C–37°C), and protease-rich environments.
  • Incorporate PEGylation or D-amino acid substitutions to enhance resistance to enzymatic degradation.
  • Quantify degradation rates via HPLC and compare with kinetic models.
  • Report stability data in tabular form, including half-life and degradation products .

Q. Which statistical methods are appropriate for analyzing dose-response data in studies involving Galanin(2-29) (pig)?

  • Apply logistic regression or four-parameter logistic (4PL) models to fit dose-response curves.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.
  • Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests .
  • Include confidence intervals and p-values in results tables, adhering to reporting standards in preclinical research .

Methodological Considerations

  • Data Presentation : Use tables to summarize structural, biochemical, and statistical data, ensuring clarity and reproducibility (Example Table 1) .
    Table 1 : Stability of Galanin(2-29) (pig) in Physiological Buffers

    Condition (pH, Temp)Half-Life (h)Degradation Products
    7.4, 37°C2.1Truncated fragments
    6.5, 25°C5.8None detected
  • Literature Review : Use tools like Semrush or Google’s "People Also Ask" to identify gaps and refine research questions .

  • Reproducibility : Follow NIH guidelines for preclinical studies, detailing animal models, sample sizes, and blinding protocols .

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